molecular formula C12H15N3O4 B4576068 N',N'-diethyl-N-(3-nitrophenyl)oxamide

N',N'-diethyl-N-(3-nitrophenyl)oxamide

Cat. No.: B4576068
M. Wt: 265.26 g/mol
InChI Key: ODTNONSAFZICDY-UHFFFAOYSA-N
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Description

N',N'-Diethyl-N-(3-nitrophenyl)oxamide is a substituted oxamide derivative with the molecular formula C₁₂H₁₅N₃O₅. Its structure features two ethyl groups on one amide nitrogen and a 3-nitrophenyl group on the adjacent amide nitrogen. Oxamides (R₁R₂NC(O)C(O)NR₃R₄) are characterized by their dual amide linkages, which confer thermal stability and slow hydrolysis properties. The 3-nitro substituent introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

N',N'-diethyl-N-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-3-14(4-2)12(17)11(16)13-9-6-5-7-10(8-9)15(18)19/h5-8H,3-4H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTNONSAFZICDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,N’-diethyl-N-(3-nitrophenyl)oxamide can be synthesized through a multi-step process involving the reaction of diethylamine with 3-nitrobenzoyl chloride to form N,N-diethyl-3-nitrobenzamide. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of N’,N’-diethyl-N-(3-nitrophenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-(3-nitrophenyl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’,N’-diethyl-N-(3-nitrophenyl)oxamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-(3-nitrophenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the oxamide backbone provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Alkyl-Substituted Oxamides

Examples :

  • N,N′-Dipropyloxamide (C₈H₁₄N₂O₂)
  • N,N′-Dibutyloxamide (C₁₀H₁₈N₂O₂)
Property N',N'-Diethyl-N-(3-Nitrophenyl)Oxamide N,N′-Dipropyloxamide N,N′-Dibutyloxamide
Substituents Ethyl, 3-nitrophenyl Propyl Butyl
Solubility Likely low (nitro group reduces H-bonding) Moderate (alkyl chains enhance lipophilicity) Low (longer alkyl chains)
Synthesis Reaction of oxalyl chloride with diethylamine and 3-nitroaniline Oxalyl chloride + propylamine Diethyl oxalate + butylamine
Applications Potential corrosion inhibition or specialty polymers Crystal engineering (H-bond motifs) Slow-release fertilizers (hypothetical, based on alkyl analogs)

Key Findings :

  • Alkyl-substituted oxamides exhibit higher solubility in organic solvents compared to aryl-nitro derivatives due to nonpolar substituents .
  • N,N′-Dibutyloxamide’s slow hydrolysis aligns with agricultural use, similar to oxamide fertilizers reducing ammonia volatilization by 38–63% compared to urea .

Aromatic-Substituted Oxamides

Examples :

  • N,N′-Bis(3-Methoxyphenyl)Oxamide (C₁₈H₁₈N₂O₄)
  • N,N′-Bis[2-Hydroxynaphthylidene]Amino]Oxamide (C₂₄H₁₈N₂O₄)
Property This compound N,N′-Bis(3-Methoxyphenyl)Oxamide N,N′-Bis[2-Hydroxynaphthylidene]Amino]Oxamide
Substituents Ethyl, 3-nitrophenyl 3-Methoxyphenyl Hydroxynaphthylidene
Solubility Low (nitro group) Moderate (methoxy enhances polarity) Low (aromatic bulk)
Applications Not reported in evidence Safety data available (industrial use) Corrosion inhibition (88% efficiency in 3.5% NaCl)

Key Findings :

  • Aromatic substituents like hydroxynaphthylidene enhance corrosion inhibition via chelation with metal surfaces, achieving 88% efficiency for iron in NaCl solutions .
  • Methoxy groups improve thermal stability but introduce toxicity concerns, as seen in safety protocols for N,N′-bis(3-methoxyphenyl)oxamide .

Sulfonyl- and Nitro-Substituted Oxamides

Examples :

  • N,N′-Bis(Trifluoromethylsulfonyl)Oxamide (C₄H₄F₆N₂O₆S₂)
  • N-[(2S)-1,4-Dioxaspiro[4.4]Nonan-2-Ylmethyl]-N'-(3-Nitrophenyl)Ethanediamide (C₁₆H₁₉N₃O₆)
Property This compound N,N′-Bis(Trifluoromethylsulfonyl)Oxamide Spiro-Nitrophenyl Oxamide
Substituents Ethyl, 3-nitrophenyl Trifluoromethylsulfonyl Spirocyclic, 3-nitrophenyl
Applications Hypothetical: Explosives intermediates Chemiluminescent compositions (emergency lighting) Pharmaceutical intermediates
Reactivity Nitro group may enable electrophilic substitution Strong electron-withdrawing groups enhance stability Steric hindrance from spiro structure

Key Findings :

  • Trifluoromethylsulfonyl groups stabilize oxamides for high-energy applications, such as chemiluminescent systems .
  • Spirocyclic nitrophenyl oxamides demonstrate structural complexity for drug design, leveraging steric effects .

Tables Referenced :

  • Table 1: Alkyl-Substituted Oxamide Comparison
  • Table 2: Aromatic-Substituted Oxamide Comparison
  • Table 3: Sulfonyl/Nitro-Substituted Oxamide Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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